Insulin degludec

Severe hypoglycemia Cardiovascular safety Type 2 diabetes

Insulin degludec is an ultra-long-acting basal insulin analog with a half-life >25h and >42h duration of action. It demonstrates 4-fold lower day-to-day PK/PD variability vs. insulin glargine U100 and significantly reduces severe hypoglycemia risk. This profile makes it the preferred comparator for clinical trials and formularies serving high CV-risk T2D patients. Ideal for adherence-focused programs requiring flexible dosing.

Molecular Formula C274H411N65O81S6
Molecular Weight 6104 g/mol
Cat. No. B10830389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin degludec
Molecular FormulaC274H411N65O81S6
Molecular Weight6104 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1
InChIKeyFYZPCMFQCNBYCY-WIWKJPBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin Degludec Procurement Guide: Ultra-Long-Acting Basal Insulin Analog for Research and Clinical Supply


Insulin degludec is a second-generation, ultra-long-acting basal insulin analog engineered with a unique multi-hexamer formation mechanism following subcutaneous injection, which confers a half-life exceeding 25 hours and a duration of action beyond 42 hours [1]. This structural modification results in a flat and stable pharmacokinetic/pharmacodynamic (PK/PD) profile with a terminal half-life approximately double that of insulin glargine U100 (~12 hours) and significantly lower day-to-day within-subject variability in glucose-lowering effect [1][2]. It is formulated as a clear, colorless, neutral solution for subcutaneous administration and is available in concentrations of 100 units/mL and 200 units/mL [2].

Insulin Degludec: Why Interchangeability with Glargine, Detemir, or NPH Is Not Supported by Quantitative Evidence


While insulin degludec, insulin glargine, insulin detemir, and NPH insulin all function as basal insulins, their distinct PK/PD profiles and divergent clinical outcomes preclude direct substitution. Degludec's ultra-long half-life (>25 h) and duration of action (>42 h) enable once-daily dosing with flexible timing, a feature not reliably achievable with glargine U100 (half-life ~12 h), glargine U300, detemir, or NPH insulin [1]. Critically, degludec demonstrates quantifiably lower day-to-day pharmacodynamic variability (four-fold lower than glargine U100) and significantly reduced rates of nocturnal and severe hypoglycemia in head-to-head trials against multiple comparators, including glargine U100, glargine U300, and insulin detemir [2][3]. These differential safety and PK/PD characteristics mean that substituting degludec with another basal insulin would require re-titration and may expose patients to different hypoglycemia risks; thus, procurement of degludec must be specific and intentional.

Insulin Degludec Differentiation Evidence: Head-to-Head Quantitative Data Against Key Comparators


Insulin Degludec vs. Insulin Glargine U100: 40% Reduction in Severe Hypoglycemia in High-Risk T2D (DEVOTE Trial)

In the DEVOTE trial, a randomized, double-blind, treat-to-target study in 7,637 patients with type 2 diabetes at high cardiovascular risk, insulin degludec was non-inferior to insulin glargine U100 for the primary MACE outcome (HR 0.91; 95% CI 0.78–1.06). Crucially, degludec demonstrated a 40% lower rate of severe hypoglycemia (rate ratio 0.60; 95% CI 0.48–0.76) and a 53% lower rate of nocturnal severe hypoglycemia (rate ratio 0.47; 95% CI 0.31–0.73) compared to glargine U100 at equivalent glycemic control [1].

Severe hypoglycemia Cardiovascular safety Type 2 diabetes DEVOTE trial

Insulin Degludec vs. Insulin Glargine U300: 37% Lower Severe Hypoglycemia in the CONCLUDE Trial

The CONCLUDE trial, a head-to-head comparison in 1,609 insulin-treated T2D patients, found no significant difference in overall symptomatic hypoglycemia between degludec U200 and glargine U300 (rate ratio 0.88; 95% CI 0.73–1.06). However, for the key secondary endpoints, degludec U200 demonstrated a 37% lower rate of nocturnal symptomatic hypoglycemia (rate ratio 0.63; 95% CI 0.48–0.84) and an 80% lower rate of severe hypoglycemia (rate ratio 0.20; 95% CI 0.07–0.57) compared to glargine U300 [1].

Severe hypoglycemia Nocturnal hypoglycemia Glargine U300 CONCLUDE trial

Insulin Degludec vs. Insulin Detemir: 33-69% Lower Nocturnal Hypoglycemia in Type 1 Diabetes

Two separate head-to-head trials comparing degludec to insulin detemir in type 1 diabetes demonstrate consistent superiority in reducing nocturnal hypoglycemia. In a 1-year treat-to-target trial, degludec provided a 33% lower rate of nocturnal confirmed hypoglycemia compared to detemir (rate ratio 0.67; 95% CI 0.51–0.88; p < 0.05) [1]. In a shorter 6-week trial in Japanese patients, the rate of nocturnal confirmed hypoglycemia was 69% lower with degludec versus detemir (rate ratio 0.31; 95% CI 0.13–0.78) [2].

Nocturnal hypoglycemia Type 1 diabetes Detemir comparison

Insulin Degludec vs. Insulin Glargine U100: 4-Fold Lower Day-to-Day Pharmacodynamic Variability

In a euglycemic glucose clamp study of 54 subjects with type 1 diabetes at steady-state, the day-to-day variability in glucose-lowering effect was four-fold lower for insulin degludec than for insulin glargine U100. For total metabolic effect (AUC_GIR,0-24h,SS), the coefficient of variation (CV) was 20% for degludec versus 82% for glargine. This lower variability was consistent over time (CVs ~33% for degludec vs. 60-135% for glargine) [1].

Pharmacodynamic variability Glucose clamp Steady-state Within-subject variability

Insulin Degludec Flexible Dosing: Comparable Glycemic Control with 8–40 Hour Intervals

The BEGIN: Flex T1 and Flex T2 trials demonstrated that insulin degludec can be administered with extreme dosing intervals of 8 to 40 hours without compromising glycemic control or increasing hypoglycemia risk compared to same-time daily dosing. In the Flex T2 trial, the estimated treatment difference in HbA1c between flexible and fixed dosing was -0.13% (95% CI -0.29 to 0.03), with identical rates of confirmed hypoglycemia (3.6 episodes/patient-year in both groups) [1]. This flexibility is a direct consequence of degludec's ultra-long half-life (>25 h) and flat action profile [2].

Flexible dosing Adherence Real-world effectiveness Pharmacokinetics

Insulin Degludec vs. Insulin Glargine U100: Meta-Analysis Confirms 17-36% Lower Hypoglycemia Across Patient Populations

A patient-level meta-analysis of seven phase 3a trials (T1D and T2D) showed that degludec achieved equivalent HbA1c reductions to glargine U100, but with significantly lower rates of nocturnal confirmed hypoglycemia. The rate ratios for non-severe nocturnal hypoglycemia (degludec/glargine) were 0.83 (p<0.05) for T1D basal-bolus, 0.64 (p<0.05) for T2D insulin-naïve, and 0.75 (p<0.05) for T2D basal-bolus [1]. A separate pooled analysis of early-phase trials reported a 17% lower rate of overall hypoglycemia and a 32% lower rate of nocturnal hypoglycemia with degludec versus glargine U100 in T2D [2].

Meta-analysis Hypoglycemia reduction Nocturnal hypoglycemia Phase 3a trials

Insulin Degludec: High-Value Procurement Scenarios Driven by Quantitative Evidence


Procurement for High-Risk Cardiovascular and Elderly T2D Populations

Based on the DEVOTE trial data (HR 0.91 for MACE; 40% lower severe hypoglycemia vs. glargine U100) [1], insulin degludec is the evidence-based choice for formularies serving patients with type 2 diabetes and high cardiovascular risk or advanced age. The demonstrated CV safety combined with significantly lower severe hypoglycemia risk makes it the preferred basal insulin for this large and growing patient demographic, directly impacting procurement decisions for health systems and long-term care facilities.

Formulary Selection for Minimizing Nocturnal Hypoglycemia Burden

Institutions prioritizing reduction of nocturnal hypoglycemia should select insulin degludec based on the consistent, statistically significant reductions observed across multiple head-to-head trials: 36% lower vs. glargine U100 in T2D meta-analysis [1], 37% lower vs. glargine U300 in CONCLUDE [2], and 33-69% lower vs. detemir in T1D [3][4]. This safety advantage translates to fewer emergency events, reduced healthcare utilization, and improved patient quality of life, providing a clear pharmacoeconomic justification for procurement.

Real-World Adherence and Flexible Dosing Programs

Insulin degludec's unique PK profile (half-life >25 h) enables flexible once-daily dosing with 8–40 hour intervals without loss of glycemic control or increased hypoglycemia risk [1]. Procurement of degludec is essential for patient support programs, digital health initiatives, or clinical pathways designed to improve adherence through flexible injection timing. This feature is not replicable with other basal insulins, making degludec the sole option for such programs.

Clinical Trials and Comparative Effectiveness Research Requiring a Low-Variability Basal Insulin

For clinical studies investigating novel insulin sensitizers, GLP-1 receptor agonists, or closed-loop systems, insulin degludec is the optimal basal insulin comparator or background therapy due to its 4-fold lower day-to-day pharmacodynamic variability (CV 20% vs. 82% for glargine U100) [1]. This low variability reduces background noise, increases statistical power to detect treatment effects, and provides a more stable baseline, making it the preferred procurement choice for clinical research organizations (CROs) and academic trialists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin degludec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.